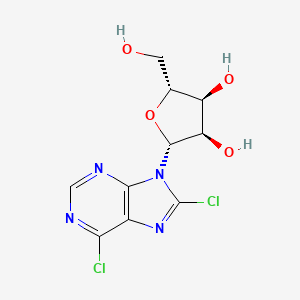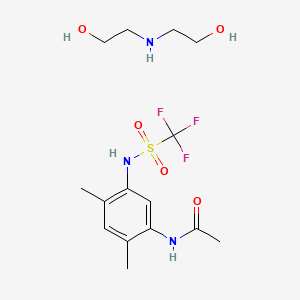
3-Boronoacrolein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Boronoacrolein is an organoboron compound characterized by the presence of a boronic acid group attached to an acrolein backbone
Vorbereitungsmethoden
The synthesis of 3-boronoacrolein typically involves the following methods:
Allylic Lithiation-Electrophilic Borylation: This classical method involves the lithiation of an allylic precursor followed by electrophilic borylation.
Hydroboration-Isomerization Sequences: Another common method involves the hydroboration of an acrolein derivative followed by isomerization to yield this compound.
Analyse Chemischer Reaktionen
3-Boronoacrolein undergoes a variety of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction of the carbonyl group in this compound can yield corresponding alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for cross-coupling reactions. Major products formed from these reactions include boronic esters, alcohols, and substituted acrolein derivatives .
Wissenschaftliche Forschungsanwendungen
3-Boronoacrolein has found applications in various scientific research fields:
Wirkmechanismus
The mechanism of action of 3-boronoacrolein involves its ability to act as a heterodiene in various cycloaddition reactions. For example, in the presence of a chiral chromium complex, this compound can undergo an enantioselective inverse electron-demand hetero [4+2] cycloaddition with enol ethers to form cyclic allylboronates . This reactivity is attributed to the electron-deficient nature of the boronic acid group, which facilitates the cycloaddition process.
Vergleich Mit ähnlichen Verbindungen
3-Boronoacrolein can be compared with other boron-substituted compounds, such as:
Styrylboronic Acid: Used in the Petasis borono-Mannich reaction.
Alkenylboronic Acids: Commonly used in cross-coupling reactions.
Arylboronic Acids: Widely used in Suzuki-Miyaura cross-coupling reactions.
The uniqueness of this compound lies in its ability to participate in a wide range of multicomponent reactions and its potential for enantioselective synthesis, making it a valuable compound in synthetic organic chemistry .
Eigenschaften
IUPAC Name |
3-oxoprop-1-enylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BO3/c5-3-1-2-4(6)7/h1-3,6-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTVIRCPEJMMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B13414213.png)







